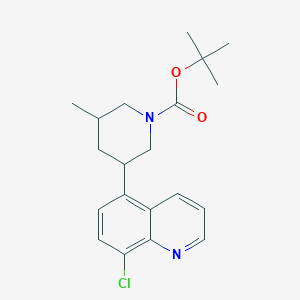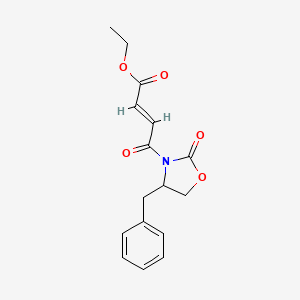
ethyl (E)-4-(4-benzyl-2-oxo-1,3-oxazolidin-3-yl)-4-oxobut-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El etilo (E)-4-(4-bencil-2-oxo-1,3-oxazolidin-3-il)-4-oxobut-2-enoato es un compuesto orgánico sintético que pertenece a la clase de las oxazolidinonas. Estos compuestos son conocidos por sus diversas aplicaciones en química medicinal, particularmente como antibióticos e inhibidores enzimáticos. La estructura única de este compuesto, que presenta un anillo de oxazolidinona y un sistema de enona conjugada, lo convierte en un tema de interés en varios campos de investigación.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de etilo (E)-4-(4-bencil-2-oxo-1,3-oxazolidin-3-il)-4-oxobut-2-enoato generalmente implica los siguientes pasos:
Formación del anillo de oxazolidinona: Esto se puede lograr haciendo reaccionar un aminoalcohol con un compuesto carbonílico en condiciones ácidas o básicas.
Introducción del grupo bencilo: El grupo bencilo se puede introducir a través de una reacción de sustitución nucleofílica utilizando haluros de bencilo.
Formación del sistema de enona conjugada: Este paso implica la condensación del derivado de oxazolidinona con un compuesto carbonílico α,β-insaturado en condiciones básicas.
Esterificación: El paso final implica la esterificación del compuesto resultante con etanol en presencia de un catalizador ácido.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala, con optimizaciones para el rendimiento y la pureza. Se pueden emplear técnicas como la química de flujo continuo y la síntesis automatizada para mejorar la eficiencia.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo bencilo, lo que lleva a la formación de derivados de benzaldehído o ácido benzoico.
Reducción: Las reacciones de reducción pueden dirigirse al sistema de enona, convirtiéndolo en una cetona o un alcohol saturado.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como borohidruro de sodio o hidruro de aluminio y litio se utilizan normalmente.
Sustitución: Los nucleófilos como aminas, tioles y haluros se pueden utilizar en condiciones básicas o ácidas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación del grupo bencilo puede producir benzaldehído, mientras que la reducción del sistema de enona puede producir una cetona saturada.
Aplicaciones Científicas De Investigación
El etilo (E)-4-(4-bencil-2-oxo-1,3-oxazolidin-3-il)-4-oxobut-2-enoato tiene varias aplicaciones en la investigación científica:
Química medicinal: Se puede utilizar como un andamiaje para el desarrollo de nuevos antibióticos e inhibidores enzimáticos.
Estudios biológicos: Se pueden estudiar las interacciones del compuesto con dianas biológicas para comprender su mecanismo de acción.
Aplicaciones industriales: Se puede utilizar como intermedio en la síntesis de otras moléculas orgánicas complejas.
Mecanismo De Acción
El mecanismo de acción del etilo (E)-4-(4-bencil-2-oxo-1,3-oxazolidin-3-il)-4-oxobut-2-enoato implica su interacción con dianas moleculares específicas, como enzimas o receptores. Se sabe que el anillo de oxazolidinona inhibe la síntesis de proteínas al unirse al ribosoma bacteriano, mientras que el sistema de enona puede actuar como un aceptor de Michael, reaccionando con nucleófilos en sistemas biológicos.
Comparación Con Compuestos Similares
Compuestos similares
Linezolid: Un antibiótico oxazolidinona utilizado para tratar infecciones bacterianas.
Tedizolid: Otro antibiótico oxazolidinona con un mecanismo de acción similar.
Singularidad
El etilo (E)-4-(4-bencil-2-oxo-1,3-oxazolidin-3-il)-4-oxobut-2-enoato es único debido a su combinación de un anillo de oxazolidinona y un sistema de enona conjugada, lo que proporciona un conjunto distinto de propiedades químicas y biológicas en comparación con otras oxazolidinonas.
Propiedades
Fórmula molecular |
C16H17NO5 |
|---|---|
Peso molecular |
303.31 g/mol |
Nombre IUPAC |
ethyl (E)-4-(4-benzyl-2-oxo-1,3-oxazolidin-3-yl)-4-oxobut-2-enoate |
InChI |
InChI=1S/C16H17NO5/c1-2-21-15(19)9-8-14(18)17-13(11-22-16(17)20)10-12-6-4-3-5-7-12/h3-9,13H,2,10-11H2,1H3/b9-8+ |
Clave InChI |
XWPSKXVHZXKCDL-CMDGGOBGSA-N |
SMILES isomérico |
CCOC(=O)/C=C/C(=O)N1C(COC1=O)CC2=CC=CC=C2 |
SMILES canónico |
CCOC(=O)C=CC(=O)N1C(COC1=O)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,3S,5S)-bicyclo[3.2.1]octane-3-carboxylicacid](/img/structure/B12280431.png)
![Methyl 5H-pyrrolo[2,3-b]pyrazine-6-carboxylate](/img/structure/B12280433.png)
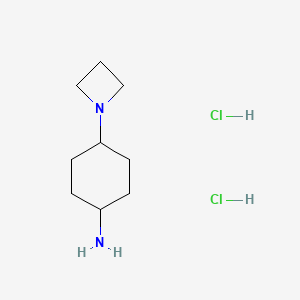
![6,6-Dimethoxy-3-azabicyclo[3.1.1]heptane](/img/structure/B12280450.png)
![1-Icosyl-2-[(E)-3-(1-icosyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)-1-propenyl]-3,3-dimethyl-3H-indolium iodide](/img/structure/B12280458.png)
![[5-Chloro-3-(4-nitrobenzoyl)oxyoxolan-2-yl]methyl 4-nitrobenzoate](/img/structure/B12280463.png)
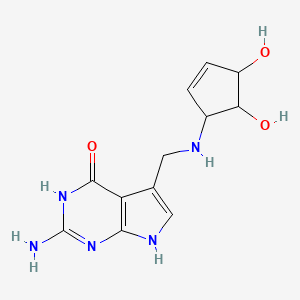
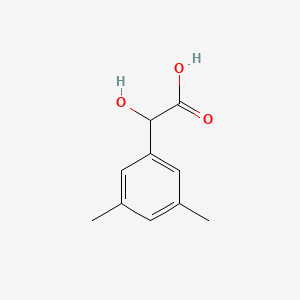

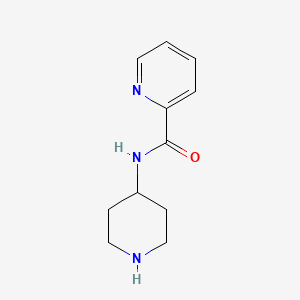
![2-{4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}quinoline-4-carbonitrile](/img/structure/B12280483.png)

